molecular formula C19H19NO5S B2751032 ethyl 4,5-dimethyl-2-(1-oxo-3,4-dihydro-1H-2-benzopyran-3-amido)thiophene-3-carboxylate CAS No. 786674-45-1

ethyl 4,5-dimethyl-2-(1-oxo-3,4-dihydro-1H-2-benzopyran-3-amido)thiophene-3-carboxylate

Cat. No.: B2751032
CAS No.: 786674-45-1
M. Wt: 373.42
InChI Key: BEOZQSBVFAGCEB-UHFFFAOYSA-N
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Description

Ethyl 4,5-dimethyl-2-{[(1-oxo-3,4-dihydro-1H-isochromen-3-yl)carbonyl]amino}thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4,5-dimethyl-2-(1-oxo-3,4-dihydro-1H-2-benzopyran-3-amido)thiophene-3-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of 4,5-dimethylthiophene-3-carboxylic acid with 1-oxo-3,4-dihydro-1H-isochromen-3-yl chloride in the presence of a base such as triethylamine. The resulting intermediate is then esterified with ethanol to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4,5-dimethyl-2-{[(1-oxo-3,4-dihydro-1H-isochromen-3-yl)carbonyl]amino}thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the isochromen moiety can be reduced to form alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under acidic or basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

Ethyl 4,5-dimethyl-2-{[(1-oxo-3,4-dihydro-1H-isochromen-3-yl)carbonyl]amino}thiophene-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized thiophene derivatives.

Mechanism of Action

The mechanism of action of ethyl 4,5-dimethyl-2-(1-oxo-3,4-dihydro-1H-2-benzopyran-3-amido)thiophene-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The isochromen moiety may interact with hydrophobic pockets, while the thiophene ring can participate in π-π stacking interactions. These interactions can lead to the inhibition of enzyme activity or modulation of receptor signaling pathways.

Comparison with Similar Compounds

Ethyl 4,5-dimethyl-2-{[(1-oxo-3,4-dihydro-1H-isochromen-3-yl)carbonyl]amino}thiophene-3-carboxylate can be compared with other thiophene derivatives, such as:

    Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate: Lacks the isochromen moiety, leading to different biological activities.

    Methyl 4,5-dimethyl-2-(1-oxo-3,4-dihydro-1H-2-benzopyran-3-amido)thiophene-3-carboxylate: Similar structure but with a methyl ester group, which may affect its solubility and reactivity.

    4,5-Dimethyl-2-{[(1-oxo-3,4-dihydro-1H-isochromen-3-yl)carbonyl]amino}thiophene-3-carboxylic acid: The carboxylic acid group can lead to different pharmacokinetic properties.

The unique combination of the isochromen and thiophene moieties in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

ethyl 4,5-dimethyl-2-[(1-oxo-3,4-dihydroisochromene-3-carbonyl)amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO5S/c1-4-24-19(23)15-10(2)11(3)26-17(15)20-16(21)14-9-12-7-5-6-8-13(12)18(22)25-14/h5-8,14H,4,9H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEOZQSBVFAGCEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2CC3=CC=CC=C3C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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